1-(4-Oxocyclohexyl)imidazolidin-2-one
Overview
Description
1-(4-Oxocyclohexyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It features a five-membered imidazolidinone ring fused with a cyclohexanone moiety
Preparation Methods
The synthesis of 1-(4-Oxocyclohexyl)imidazolidin-2-one can be achieved through several routes. One common method involves the cycloaddition of aziridines with isocyanates, followed by ring expansion . Another approach is the intramolecular hydroamination of linear urea derivatives . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cyclizations, to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(4-Oxocyclohexyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or imidazolinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include imidazolones, alcohols, and substituted imidazolidinones .
Scientific Research Applications
1-(4-Oxocyclohexyl)imidazolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Oxocyclohexyl)imidazolidin-2-one involves its interaction with molecular targets through its imidazolidinone ring. This ring can form iminium ions with carbonyl groups, facilitating various catalytic processes . The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .
Comparison with Similar Compounds
1-(4-Oxocyclohexyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
2-Imidazolidinone: A simpler analogue without the cyclohexanone moiety.
4-Imidazolidinone: Another derivative with different substitution patterns.
Imidazolones: Oxo derivatives of imidazoline, which have similar reactivity but different structural features.
The uniqueness of this compound lies in its fused cyclohexanone ring, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-oxocyclohexyl)imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFMESXPDSEMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603798 | |
Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89519-06-2 | |
Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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